Methyl 3-(2-methyl-1-propenyl)benzoate

説明

Methyl 3-(2-methyl-1-propenyl)benzoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 3-(2-methyl-1-propenyl)benzoate, also known as methyl eugenol, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

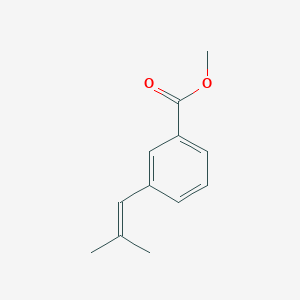

This compound is an aromatic ester derived from eugenol. Its chemical formula is , and it features a methoxy group attached to a benzene ring, which is further substituted with a propenyl group. The structure can be represented as follows:

Antimicrobial Properties

Research has shown that methyl eugenol exhibits significant antimicrobial activity against various pathogens. For instance, studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis .

Antioxidant Activity

Methyl eugenol has been evaluated for its antioxidant properties. In vitro studies demonstrated that it scavenges free radicals effectively, suggesting potential applications in food preservation and as a dietary supplement . The antioxidant activity was quantified through various assays, including DPPH and ABTS methods, showing a strong correlation between concentration and scavenging ability.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that methyl eugenol can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in managing inflammatory diseases .

Potential Carcinogenicity

Despite its beneficial effects, there are concerns regarding the safety of methyl eugenol. Studies have indicated that it may possess mutagenic properties under certain conditions. For example, it has been classified as a potential carcinogen in some animal studies, prompting further investigation into its long-term effects on human health .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of methyl eugenol against various microbial strains. The results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against E. coli and 0.25 mg/mL against S. aureus.

- Antioxidant Capacity : In a comparative analysis with standard antioxidants like butylated hydroxytoluene (BHT), methyl eugenol demonstrated comparable scavenging activity at concentrations ranging from 0.01 to 0.1 mg/mL, with an IC50 value of approximately 0.05 mg/mL .

- Inflammatory Response : In vitro experiments revealed that methyl eugenol reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by over 30%, indicating significant anti-inflammatory potential .

Summary Table of Biological Activities

科学的研究の応用

Applications in Fragrance and Flavor Industries

Fragrance Composition:

- Methyl isoeugenol is widely used in the formulation of perfumes due to its pleasant scent profile. It is often incorporated into floral and spicy fragrances.

- Usage Concentration: Typically used at concentrations ranging from 0.1% to 5% in perfume formulations.

Flavoring Agent:

- In the food industry, it serves as a flavoring agent in products such as beverages, candies, and baked goods.

- Regulatory Status: Approved by various food safety authorities for use in food products, although its usage is regulated due to potential allergenic effects.

Medicinal Chemistry Applications

Methyl 3-(2-methyl-1-propenyl)benzoate has garnered attention in medicinal chemistry for its potential therapeutic properties:

Antimicrobial Activity:

- Studies have shown that methyl isoeugenol exhibits antimicrobial properties against various pathogens, including bacteria and fungi. This makes it a candidate for use in natural preservatives.

Analgesic Properties:

- Research indicates that derivatives of methyl isoeugenol may possess analgesic effects similar to those of ibuprofen, suggesting potential applications in pain relief formulations .

Environmental Impact and Safety Assessments

The environmental fate of methyl isoeugenol has been evaluated concerning its biodegradability and aquatic toxicity. Studies indicate that while it is biodegradable, caution must be exercised regarding its release into aquatic environments due to potential toxicity to marine life .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of methyl isoeugenol against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% .

Case Study 2: Flavor Profile Development

In a project aimed at developing natural flavor profiles for beverages, methyl isoeugenol was tested for its ability to enhance flavor complexity. Sensory evaluations showed that beverages containing methyl isoeugenol were preferred over control samples lacking the compound .

Data Tables

| Application Area | Specific Use | Concentration Range | Regulatory Status |

|---|---|---|---|

| Fragrance | Perfume formulations | 0.1% - 5% | Approved |

| Flavoring | Food products | Varies by product | Approved |

| Medicinal Chemistry | Antimicrobial agent | Varies | Under investigation |

| Environmental Safety | Aquatic toxicity assessment | N/A | Requires monitoring |

特性

IUPAC Name |

methyl 3-(2-methylprop-1-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-10-5-4-6-11(8-10)12(13)14-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSBOXCQXPZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。